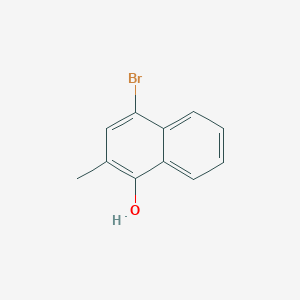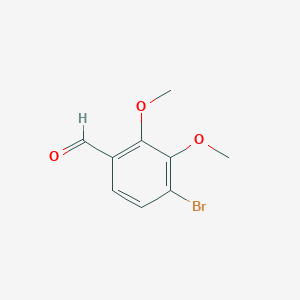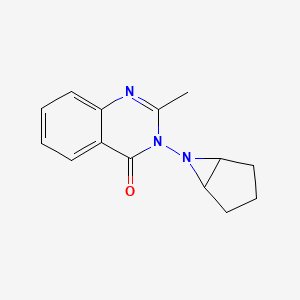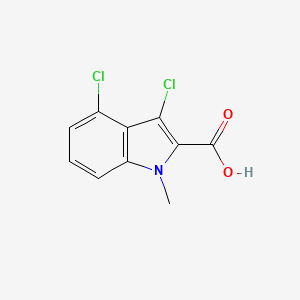
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C15H20N2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine under specific conditions. One common method includes the use of a catalyst such as nickel to facilitate the hydrogenation of naphthalene to 1,2,3,4-tetrahydronaphthalene . This intermediate is then reacted with piperazine and subsequently oxidized to form the carbaldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve efficient conversion to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as sigma-2 receptors. These interactions can lead to various cellular responses, including the induction of cell death in cancer cells through mitochondrial superoxide production and caspase activation . The compound’s ability to bind to these receptors and modulate their activity is crucial for its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine: Known for its high affinity for sigma-2 receptors and potential use in cancer therapy.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: Studied for their activity at 5-HT7 receptors and potential therapeutic applications.
Uniqueness
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde is unique due to its specific structural features that allow it to interact with a variety of biological targets.
Propriétés
Numéro CAS |
921230-32-2 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H20N2O/c18-12-16-8-10-17(11-9-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-2,4,6,12,15H,3,5,7-11H2 |
Clé InChI |
KBCLDLDYDPHCIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)N3CCN(CC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)

![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)



![(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)

![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)



![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)

